molecular formula C20H17N3O3 B2989871 1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide CAS No. 1103513-98-9

1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide

Cat. No.: B2989871
CAS No.: 1103513-98-9
M. Wt: 347.374
InChI Key: XVWCYNMGNNRJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide is a useful research compound. Its molecular formula is C20H17N3O3 and its molecular weight is 347.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols : The study by Selvaraj, Debnath, and Kumara Swamy (2019) discusses the reaction of 1-methylindole-3-carboxamides with substituted propargyl alcohols, leading to lactams through [4 + 3]-annulation and carboxamide group migration to the indole-2-position. This research highlights a novel reaction pathway for indole derivatives, providing a method for synthesizing complex lactam structures (Selvaraj, Debnath, & Kumara Swamy, 2019).

  • Carboxylation and Carbamoylation of Indoles : Nemoto et al. (2016) explored the carboxylation of various 1-substituted indoles under CO2 pressure with Me2AlCl, producing indole-3-carboxylic acids. This method extends to ethoxycarbonylation and carbamoylation, offering a versatile approach to modifying indole derivatives (Nemoto et al., 2016).

  • Conformational Preferences of Proline Analogues : Warren et al. (2010) investigated indoline-2-carboxylic acid (Inc) and its derivatives as proline analogues, examining their conformational preferences and impact on peptide backbone flexibility. This study contributes to the understanding of how such analogues can influence protein structure and function (Warren et al., 2010).

Biological Activities

  • Antibacterial Activities of Indole Derivatives : Carrasco et al. (2020) synthesized indole-3-carbaldehyde semicarbazone derivatives and evaluated their antibacterial activities. This research demonstrates the potential of indole derivatives in developing new antibacterial agents (Carrasco et al., 2020).

  • Novel HIV-1 Inhibitors : Alexandre et al. (2011) developed a series of 3-aryl-phospho-indole (API) compounds as non-nucleoside reverse transcriptase inhibitors for HIV-1. This study highlights the therapeutic potential of indole derivatives in treating HIV-1 infections (Alexandre et al., 2011).

  • Antituberculosis Agents : Kondreddi, Jiricek, and colleagues (2013) identified indole-2-carboxamides as a promising class of antituberculosis agents, demonstrating their effectiveness in vitro and in vivo. This finding opens avenues for the development of new treatments for tuberculosis (Kondreddi, Jiricek, et al., 2013).

Properties

IUPAC Name

1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-11-17(13-7-3-4-8-14(13)22-11)18(24)20(26)23-15-9-5-2-6-12(15)10-16(23)19(21)25/h2-9,16,22H,10H2,1H3,(H2,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWCYNMGNNRJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3C(CC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.